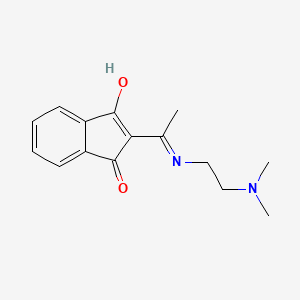

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular formula of “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is C15H18N2O2 .Chemical Reactions Analysis

Indane-1,3-dione can undergo various chemical reactions. For instance, a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine could furnish ethyl 4-(9H) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility and potential therapeutic applications. Notable examples include:

- Donepezil : Used for Alzheimer’s disease treatment .

- Indinavir : Employed in AIDS treatment .

- Natural Product Derivatives : Indane-1,3-dione structures are found in various natural products, further fueling research in this area .

Organic Electronics

Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers have explored its use in:

- Dye Design for Solar Cells : Creating efficient dyes for solar energy conversion .

- Photoinitiators of Polymerization : Enhancing polymerization processes .

- Chromophores for Non-Linear Optical (NLO) Applications : Enabling advanced optical materials .

Biosensing and Bioimaging

Indane-1,3-dione-based structures find applications in biosensing and bioimaging:

- Biosensors : Utilized for detecting specific biomolecules .

- Fluorescent Probes : Enhancing bioimaging techniques .

Chemical Modification and Domino Reactions

Researchers have harnessed indane-1,3-dione for various chemical transformations:

- Chemical Reactions : Investigating different reactions to access this scaffold .

- Domino Reactions : Sequential transformations leading to complex products .

Spiro Compounds

Indane-1,3-dione derivatives contribute to the synthesis of spiro compounds, which have diverse applications in drug discovery and materials science .

Other Fields

Beyond the mentioned areas, indane-1,3-dione continues to inspire research in fields such as organic synthesis, materials science, and photopolymerization .

Wirkmechanismus

While the specific mechanism of action for “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is not mentioned in the search results, indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Zukünftige Richtungen

Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” could also have potential applications in these areas.

Eigenschaften

IUPAC Name |

2-[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(16-8-9-17(2)3)13-14(18)11-6-4-5-7-12(11)15(13)19/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDYSHTDGKSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)